BenchChemオンラインストアへようこそ!

Thieno[3,2-c]pyridine-3-carboxylic acid

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibition

Procure Thieno[3,2-c]pyridine-3-carboxylic acid (CAS 775530-45-5) for medicinal chemistry programs requiring the precise [3,2-c] annulation mode and 3-position carboxylic acid vector. Substituting this isomer with 2-, 4-, or 7-carboxylic acid derivatives risks target de-prioritization and altered pharmacokinetics, invalidating established SAR. This scaffold is a validated starting point for kinase inhibitors (Raf, VEGFR) and potassium channel modulators, featuring a class-level advantage of low CYP3A4 inhibition. Ensure target engagement fidelity by selecting the exact regioisomer.

Molecular Formula C8H5NO2S
Molecular Weight 179.19
CAS No. 775530-45-5
Cat. No. B2442211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThieno[3,2-c]pyridine-3-carboxylic acid
CAS775530-45-5
Molecular FormulaC8H5NO2S
Molecular Weight179.19
Structural Identifiers
SMILESC1=CN=CC2=C1SC=C2C(=O)O
InChIInChI=1S/C8H5NO2S/c10-8(11)6-4-12-7-1-2-9-3-5(6)7/h1-4H,(H,10,11)
InChIKeyWWQLXORQKQEGCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Thieno[3,2-c]pyridine-3-carboxylic Acid (CAS 775530-45-5): A Regiospecific Heterocyclic Scaffold for Targeted Inhibitor Design


Thieno[3,2-c]pyridine-3-carboxylic acid (CAS 775530-45-5) is a fused heterocyclic building block comprising a thiophene ring annulated to a pyridine ring at the [3,2-c] positions, bearing a carboxylic acid group at the 3-position of the thieno moiety . This specific regioisomeric arrangement distinguishes it from the other five possible thienopyridine isomers and profoundly influences its electronic distribution, hydrogen-bonding capacity, and metabolic profile [1]. The core scaffold is recognized as a privileged structure in kinase inhibitor design, with derivatives demonstrating activity against Raf kinase, VEGFR/PDGFR, Aurora kinases, and potassium channels [2][3][4]. Its carboxylic acid functionality serves as a critical vector for solubility modulation and as a synthetic handle for amide coupling or esterification, making it a versatile intermediate in medicinal chemistry programs targeting oncology and autoimmune disorders [2][5].

Why Thieno[3,2-c]pyridine-3-carboxylic Acid Cannot Be Replaced by Other Thienopyridine Carboxylic Acid Isomers


Attempting to substitute Thieno[3,2-c]pyridine-3-carboxylic acid with a regioisomer—such as the 2-carboxylic acid derivative (CAS 86236-37-5), the 4-carboxylic acid derivative (CAS 2970214-27-6), or the 7-carboxylic acid series (CAS 936497-88-0)—introduces substantial risk of target de-prioritization and altered pharmacokinetics [1]. The [3,2-c] annulation mode presents a unique three-dimensional geometry and electronic surface that directly impacts ATP-binding pocket complementarity; comparative studies between thieno[3,2-c]pyridine and its isosteric tetrahydroisoquinoline counterparts demonstrate that the thiophene sulfur atom alters the ring's π-electron density and hydrogen-bonding capacity, leading to measurable shifts in enzyme inhibition potency and off-target receptor affinity [2]. Moreover, the specific placement of the carboxylic acid at the 3-position dictates the vector of exit from the core, a critical parameter in structure-activity relationship (SAR) optimization that cannot be replicated by moving the acid group to the 2-, 4-, or 7-position [1][3]. Therefore, interchange of these isomers without de novo validation will almost certainly yield divergent potency, selectivity, and metabolic profiles, invalidating established synthetic routes and biological hypotheses [2][3].

Quantitative Differentiation of Thieno[3,2-c]pyridine-3-carboxylic Acid Against In-Class Analogs: A Procurement Evidence Guide


Regioisomeric Impact on Biological Potency: Thieno[3,2-c] vs. Tetrahydroisoquinoline Scaffolds

The thieno[3,2-c]pyridine core confers distinct electronic properties relative to carbocyclic isosteres, directly impacting enzyme inhibition. In a head-to-head comparison against the 1,2,3,4-tetrahydroisoquinoline (THIQ) ring system, 3-thienylmethylamine (a simplified analog of the thieno[3,2-c]pyridine scaffold) was found to be more potent as an inhibitor of human phenylethanolamine N-methyltransferase (hPNMT) and more selective toward the α2-adrenoceptor than its direct benzylamine counterpart [1]. However, fully elaborated 4,5,6,7-tetrahydrothieno[3,2-c]pyridines (THTPs) generally exhibited reduced hPNMT inhibitory potency compared to their THIQ analogs, a drop attributed primarily to the altered electronic properties of the thiophene ring versus a benzene ring [1]. This establishes that the [3,2-c] thienopyridine nucleus is not merely a bioisostere but an electronically distinct scaffold that re-tunes target engagement in a quantifiable manner, necessitating its specific procurement for programs relying on established thienopyridine SAR [1].

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibition

Divergent Kinase Inhibition Profiles Across Thienopyridine Carboxylic Acid Regioisomers

The placement of the carboxylic acid group on the thieno[3,2-c]pyridine core is a critical determinant of kinase targeting. The 3-carboxylic acid derivative (the target compound) serves as a foundational building block for programs exploring a range of kinases, including Raf and VEGFR/PDGFR, by providing a versatile vector for amide bond formation [1][2]. In contrast, the 7-carboxylic acid regioisomer series has been explicitly optimized as selective Raf kinase inhibitors, with specific 4-amino-thieno[3,2-c]pyridine-7-carboxylic acid derivatives demonstrating nanomolar activity against B-Raf and B-Raf(V600E) mutant kinases [3][4]. Similarly, the 2-carboxylic acid isomer has been linked to GRK2 inhibition [5]. This class-level inference from patent literature indicates that the regioisomeric position of the carboxylic acid is a primary driver of kinase selectivity; thus, substituting the 3-carboxylic acid with a 2- or 7-carboxylic acid variant will redirect the compound toward a different kinase target space [1][3][5].

Oncology Kinase Profiling Chemical Biology

Improved CYP3A4 Safety Profile of Thieno[3,2-c]pyridine Derivatives Relative to Other Kinase Inhibitor Scaffolds

A major liability of many kinase inhibitor chemotypes is potent inhibition of cytochrome P450 3A4 (CYP3A4), leading to undesirable drug-drug interactions. A specific class of thieno[3,2-c]pyridine derivatives has been characterized as having an 'improved safety profile due to low CYP3A4 inhibition' [1]. While the exact IC50 values for CYP3A4 inhibition are not provided in the patent abstract for the parent 3-carboxylic acid, the patent explicitly claims that compounds based on this core inhibit Aurora kinases, VEGFR, and PDGFR while exhibiting this favorable CYP profile [1]. This represents a significant advantage over other kinase inhibitor chemotypes known to be potent CYP3A4 inhibitors (e.g., certain imidazo[1,2-b]pyridazines or quinazolines) that require careful clinical management [1][2]. Selecting the thieno[3,2-c]pyridine-3-carboxylic acid scaffold as a starting point therefore offers a pre-validated path toward developing kinase inhibitors with reduced drug-drug interaction risk [1].

Drug Metabolism ADME-Tox Kinase Inhibitor Safety

Potassium Channel Modulation: Differentiation from Anti-Platelet Thienopyridines

Thieno[3,2-c]pyridine derivatives are potent inhibitors of voltage-gated potassium channels, specifically Kv1.3 and Kv1.5, with implications for autoimmune diseases, atrial fibrillation, and type-2 diabetes [1][2]. This mechanism is fundamentally distinct from that of the clinically used anti-platelet thienopyridines (e.g., Clopidogrel, Prasugrel), which are prodrugs that irreversibly inhibit the P2Y12 receptor [3]. While the anti-platelet agents are based on a thieno[3,2-c]pyridine core, they lack the 3-carboxylic acid functionality and operate via a completely different target and mode of action [3]. The potassium channel inhibitory activity of the carboxylic acid derivatives positions this scaffold for applications in non-cardiovascular therapeutic areas, such as immunomodulation and metabolic disease, where the anti-platelet agents are not applicable [1][2]. This differentiation is critical for procurement decisions, as the end-use application dictates the required chemical structure and functional group presentation [1][3].

Ion Channel Pharmacology Immunology Cardiology

Targeted Application Scenarios for Thieno[3,2-c]pyridine-3-carboxylic Acid Based on Differentiated Evidence


Oncology Kinase Inhibitor Lead Generation with Reduced DDI Risk

Medicinal chemistry teams pursuing novel kinase inhibitors for oncology targets (e.g., Raf, VEGFR, PDGFR, Aurora kinases) should select Thieno[3,2-c]pyridine-3-carboxylic acid as a core scaffold due to its established class-level advantage of low CYP3A4 inhibition [1]. This scaffold provides a pre-validated starting point for developing clinical candidates with a reduced potential for drug-drug interactions, a common liability among kinase inhibitors [1]. The carboxylic acid handle enables rapid exploration of SAR through amide coupling to diverse amine libraries, allowing efficient optimization of potency and selectivity against the chosen kinase panel [2].

Ion Channel-Targeted Drug Discovery for Autoimmune and Metabolic Diseases

Investigators studying potassium channels (Kv1.3, Kv1.5) as therapeutic targets for autoimmune disorders (e.g., rheumatoid arthritis, multiple sclerosis), atrial fibrillation, or type-2 diabetes should utilize Thieno[3,2-c]pyridine-3-carboxylic acid derivatives [3][4]. This scaffold has been patented specifically for these indications, and its mechanism is distinct from the P2Y12-targeting anti-platelet thienopyridines [5]. The 3-carboxylic acid functionality is essential for this activity profile and should not be substituted with regioisomers that may shift the compound's target selectivity toward other kinases or receptors [3].

Structure-Activity Relationship Studies Requiring Precise Regioisomeric Control

Research programs conducting detailed SAR around the thienopyridine core must procure the exact 3-carboxylic acid regioisomer to maintain consistency with published data and patent claims [2][6]. Substitution with the 2-, 4-, or 7-carboxylic acid isomers will lead to divergent biological outcomes, as each regioisomer directs the compound toward a different set of protein targets [2][6][7]. The [3,2-c] annulation mode itself is a critical determinant of molecular geometry and electronic properties; comparative studies confirm that this scaffold is not bioisosteric with THIQ or other fused heterocycles, and its unique electronic signature re-tunes target engagement [8].

Synthetic Methodology Development and Building Block Supply

Process chemistry groups and CROs requiring a versatile, regiospecifically functionalized heterocyclic building block for library synthesis or late-stage functionalization should consider Thieno[3,2-c]pyridine-3-carboxylic acid. Its Boc-protected derivative (CAS 1363382-28-8) offers enhanced stability and selective deprotection options, making it particularly suitable for multi-step synthetic routes [9]. The carboxylic acid group provides a reliable reactive handle for amide, ester, or other derivatization chemistries, enabling the rapid construction of diverse compound collections for high-throughput screening campaigns [9].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thieno[3,2-c]pyridine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.